molecular formula C17H15N5S B5507096 4-{2-METHYLIMIDAZO[1,2-A]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)-1,3-THIAZOL-2-AMINE

4-{2-METHYLIMIDAZO[1,2-A]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)-1,3-THIAZOL-2-AMINE

Cat. No.: B5507096
M. Wt: 321.4 g/mol
InChI Key: TWQIHXFRVKMKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-METHYLIMIDAZO[1,2-A]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)-1,3-THIAZOL-2-AMINE is a complex organic compound belonging to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring, which is further connected to a thiazole ring and a phenyl group.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-{2-METHYLIMIDAZO[1,2-A]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)-1,3-THIAZOL-2-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-METHYLIMIDAZO[1,2-A]PYRIMIDIN-3-YL}-N-(3-METHYLPHENYL)-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar compounds include other imidazopyridine derivatives, such as:

Properties

IUPAC Name

4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S/c1-11-5-3-6-13(9-11)20-17-21-14(10-23-17)15-12(2)19-16-18-7-4-8-22(15)16/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQIHXFRVKMKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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